molecular formula C10H9N3O2 B1269610 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 51649-80-0

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1269610
CAS RN: 51649-80-0
M. Wt: 203.2 g/mol
InChI Key: BFMGSMOYBHOHGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives involves multiple steps, including cyclocondensation reactions and functional group transformations. For instance, pyrazole carboxylic acid amides can be synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, demonstrating the compound's versatility in synthetic chemistry (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

Molecular Structure Analysis

The molecular structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals a pyrazole ring approximately coplanar with the amino and carboxyl groups, while the phenyl group is twisted. This configuration is stabilized by intramolecular N—H⋯O hydrogen bonds and further linked into sheets by strong intermolecular hydrogen bonds, forming classic carboxylic acid dimer motifs (Zia-ur-Rehman, Elsegood, Akbar, & Saleem, 2008).

Chemical Reactions and Properties

Chemical reactions involving 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid showcase its reactivity towards forming amide derivatives, which act as carbonic anhydrase inhibitors. These reactions demonstrate the compound's significant role in medicinal chemistry and enzyme inhibition studies (Bülbül et al., 2008).

Physical Properties Analysis

The physical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, including their solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. These properties are influenced by the molecule's structural configuration and intermolecular interactions (Viveka et al., 2016).

Scientific Research Applications

1. Crystallography

  • Application : The compound has been studied for its crystal structure .
  • Method : Crystals suitable for single-crystal X-ray diffraction were grown by slow evaporation of a solution of the title compound in a mixture of ethanol and water (85:15); m.p. 460 K; yield: 68% .
  • Results : In the molecule of the title compound, the pyrazole ring is approximately coplanar with the amino and carboxyl groups. The phenyl group is twisted by 48.13 (3)° relative to this plane. An intramolecular N-H⋯O hydrogen bond stabilizes the planar conformation of the molecule. The molecules are linked into two-dimensional sheets by two strong intermolecular N-H⋯N and O-H⋯O hydrogen bonds .

2. Organic Synthesis

  • Application : The compound has been used in the synthesis of substituted pyrazolo[3,4-d]pyrimidines .
  • Method : The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .
  • Results : The reaction led to the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones .

3. Synthesis of Pyrazolo[3,4-d]pyrimidines

  • Application : The compound has been used in the synthesis of valuable sulfanylated pyrazoles .
  • Method : A multicomponent reaction was carried out between 5-amino-1-phenyl-3-(3-pyridyl)pyrazole, hetaroylacetonitrile, and arylaldehydes in choline chloride/glycerol .
  • Results : This synthetical approach allows to obtain 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines in high yields and short time .

4. Optical Performance Enhancement

  • Application : The compound has been used to enhance the structural and optical performance of a novel heterojunction .
  • Method : The compound was synthesized and its theoretical electronic absorption spectra in different media were acquired using the Coulomb-attenuating approach (CAM-B3LYP) and the Corrected Linear Response Polarizable Continuum Model (CLR) PCM .
  • Results : The compound displayed significant potential for various applications and yielded promising outcomes. The APPQ thin films demonstrated a band gap energy of 2.3 eV. Current–voltage measurements on n-Si heterojunction devices with APPQ thin films revealed typical diode behavior .

Safety And Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of “5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Their potential applications in medicinal chemistry, technology, and agriculture could also be investigated .

properties

IUPAC Name

5-amino-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMGSMOYBHOHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353631
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

51649-80-0
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Zia-ur-Rehman, MRJ Elsegood, N Akbar… - … Section E: Structure …, 2008 - scripts.iucr.org
In the molecule of the title compound, C10H9N3O2, the pyrazole ring is approximately coplanar with the amino and carboxyl groups. The phenyl group is twisted by 48.13 (3) relative to …
Number of citations: 8 scripts.iucr.org
BM Khutova, SV Klyuchko, AO Gurenko… - Chemistry of …, 2013 - Springer
… It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride and in its presence a …
Number of citations: 4 link.springer.com
БМ Хутова, СВ Ключко, АО Гуренко… - Chemistry of …, 2013 - hgs.osi.lv
… It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4‑carboxylic acid chloride and in its presence a …
Number of citations: 3 hgs.osi.lv
S Ghosh, S Pramanik, AK Mukherjee - Powder Diffraction, 2019 - cambridge.org
Crystal structure analysis of a pyrazole carboxylic acid derivative, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (1) has been carried out from laboratory powder X-ray …
Number of citations: 3 www.cambridge.org
MM Ghorab, FA Ragab, SI Alqasoumi… - European journal of …, 2010 - Elsevier
… A solution of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester 1 (2.31 g, 0.01 mol) [24] in chloroform (100 ml) was added during 40 min. to a well stirred mixture of …
Number of citations: 199 www.sciencedirect.com
MT Sayed, SA Elsharabasy, A Abdel-Aziem - Scientific Reports, 2023 - nature.com
… On the next side, enaminone 5 was reacted with 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (11) 56 in ethanol and drops of acetic acid to give 5-[3-(6-bromo-2-oxo-2H-…
Number of citations: 5 www.nature.com
JP Colomer, ML Sciú, CL Ramirez… - European Journal of …, 2018 - Wiley Online Library
Several 3‐pyrazolylcarbonyl‐pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones have been prepared from 5‐amino‐1H‐pyrazole‐4‐carbonitriles through a simple sequence. In the first step, …
KRA Abdellatif, EKA Abdelall, PF Lamie, MB Labib… - Bioorganic …, 2020 - Elsevier
New series of pyrazole derivatives Va-c, VIa-c, VIIa-f, and VIII possessing amino/methanesulphonyl moiety as COX-2 pharmacophore were designed and synthesized. All compounds …
Number of citations: 36 www.sciencedirect.com
ER El‐Bendary, FA Badria - Archiv der Pharmazie: An …, 2000 - Wiley Online Library
… 5-Amino-1-phenyl-1Hpyrazole-4-carboxylic acid ethyl ester 1 was prepared through the reaction of ethyl (ethoxymethylene) cyanoacetate with phenylhydrazine[3,12]. Treatment of 1 …
Number of citations: 71 onlinelibrary.wiley.com
AE Kassab - Archiv der Pharmazie, 2023 - Wiley Online Library
… 5‐benzyl‐1‐phenyl‐1,5‐dihydro‐pyrazolo[3,4‐d] pyrimidin‐4‐one (16) by reacting 5‐amino‐1‐phenyl‐1H‐pyrazole‐4carboxylic acid ethyl ester (11) with benzylamine in the presence …
Number of citations: 3 onlinelibrary.wiley.com

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